molecular formula C19H15FO3 B135222 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- CAS No. 131541-24-7

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-

Cat. No. B135222
M. Wt: 310.3 g/mol
InChI Key: ILVPAHNZXOTPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its transporters are responsible for regulating its levels in the brain. TBOA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.

Biochemical And Physiological Effects

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating glutamate levels, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to modulate the activity of various ion channels and receptors in the brain. It has also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in lab experiments is its high potency and selectivity for glutamate transporters. This makes it a valuable tool for studying the role of glutamate in the brain. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has some limitations as well. It can be toxic to cells at high concentrations, and its effects on other neurotransmitters and signaling pathways in the brain are not well understood.

Future Directions

There are several potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-. One area of interest is the development of new and more selective glutamate transporter inhibitors. Another area of interest is the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in the development of new treatments for neurological disorders such as epilepsy and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- and its potential applications in scientific research.

Synthesis Methods

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- can be synthesized through a multi-step process involving various chemical reactions. The most commonly used method involves the reaction of 4-ethynylphenylboronic acid with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1,3-dioxolane in the presence of a catalyst to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in the brain. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used to investigate the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

131541-24-7

Product Name

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-

Molecular Formula

C19H15FO3

Molecular Weight

310.3 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C19H15FO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2

InChI Key

ILVPAHNZXOTPCE-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F

Canonical SMILES

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F

Other CAS RN

131541-24-7

synonyms

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluoropheny l)-

Origin of Product

United States

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